N-[2-(cyanomethyl)phenyl]-N-methylcarbamodithioate
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Overview
Description
2-CYANOMETHYL N-METHYL-N-PHENYLDITHIOCARBAMATE is a chemical compound with the molecular formula C10H10N2S2 and a molecular weight of 222.33 g/mol . It is primarily used as a RAFT (Reversible Addition-Fragmentation chain Transfer) agent in controlled radical polymerization processes . This compound is known for its ability to provide a high degree of control over polymerization, making it valuable in the synthesis of polymers with narrow molecular weight distributions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYANOMETHYL N-METHYL-N-PHENYLDITHIOCARBAMATE typically involves the reaction of N-methyl-N-phenyldithiocarbamate with cyanomethyl chloride . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of 2-CYANOMETHYL N-METHYL-N-PHENYLDITHIOCARBAMATE follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product . The reaction conditions are optimized to achieve efficient production while maintaining safety and environmental standards .
Chemical Reactions Analysis
Types of Reactions
2-CYANOMETHYL N-METHYL-N-PHENYLDITHIOCARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can participate in substitution reactions, where the cyanomethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines and alcohols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-CYANOMETHYL N-METHYL-N-PHENYLDITHIOCARBAMATE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-CYANOMETHYL N-METHYL-N-PHENYLDITHIOCARBAMATE as a RAFT agent involves the reversible addition-fragmentation chain transfer process . The compound acts as a mediator in the polymerization process, allowing for precise control over the molecular weight and distribution of the resulting polymers . The cyanomethyl group plays a crucial role in the chain transfer process, facilitating the formation and termination of polymer chains .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-2-propyl benzodithioate
- 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid
- 2-Cyanopropan-2-yl N-methyl-N-(pyridin-4-yl)carbamodithioate
- Cyanomethyl dodecyl trithiocarbonate
Uniqueness
2-CYANOMETHYL N-METHYL-N-PHENYLDITHIOCARBAMATE is unique due to its specific structure, which provides a high degree of control in RAFT polymerization processes . Its ability to produce polymers with narrow molecular weight distributions and its versatility in various polymerization reactions make it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C10H9N2S2- |
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Molecular Weight |
221.3 g/mol |
IUPAC Name |
N-[2-(cyanomethyl)phenyl]-N-methylcarbamodithioate |
InChI |
InChI=1S/C10H10N2S2/c1-12(10(13)14)9-5-3-2-4-8(9)6-7-11/h2-5H,6H2,1H3,(H,13,14)/p-1 |
InChI Key |
UHAXFYWBECJROI-UHFFFAOYSA-M |
Canonical SMILES |
CN(C1=CC=CC=C1CC#N)C(=S)[S-] |
Origin of Product |
United States |
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